Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-a-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose
Description
Overview of Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose
Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose represents a sophisticated example of multiply protected disaccharide architecture commonly employed in advanced carbohydrate synthesis. This compound incorporates two distinct monosaccharide units connected through an α-D-galactopyranosyl linkage at the 3-position, featuring comprehensive benzyl ether protection and strategic benzylidene acetal functionality. The structural complexity of this disaccharide reflects the evolution of protecting group strategies that have become fundamental to modern glycochemistry. Related compounds in the literature demonstrate the importance of such architectures, with 4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-D-galactose serving as a closely analogous structure documented in synthetic applications.
The compound's design incorporates multiple levels of orthogonal protection that enable selective functionalization and controlled glycosylation reactions. The benzyl ether protecting groups provide stability under basic conditions while remaining cleavable through hydrogenolysis, whereas the benzylidene acetal offers regioselective protection of the 4,6-diol system. This combination of protecting groups has proven essential for complex oligosaccharide synthesis, as demonstrated by the widespread use of related benzyl-protected galactopyranose derivatives in pharmaceutical research. The specific α-galactopyranosyl linkage present in this compound represents a challenging synthetic target due to the inherent thermodynamic preference for β-linkage formation in galactose chemistry.
The molecular architecture of this compound reflects decades of development in carbohydrate protecting group chemistry. The presence of the benzylidene acetal functionality is particularly significant, as such groups have been shown to influence both the reactivity and stereoselectivity of glycosylation reactions. Research has demonstrated that benzylidene-protected galactopyranosyl donors exhibit pronounced α-selectivity in glycosylation reactions, with studies showing almost complete α-selectivity when weak nucleophiles are employed. This stereochemical outcome aligns with the structural features present in the target compound and underscores the importance of protecting group effects in carbohydrate synthesis.
Historical Context and Discovery
The development of benzyl-protected carbohydrate derivatives emerged from the fundamental need to overcome the inherent reactivity challenges associated with unprotected sugars. The evolution of benzyl ether protection in carbohydrate chemistry traces back to early recognition that multiple hydroxyl groups required temporary masking to enable selective transformations. Historical development of compounds such as 2,3,4,6-tetra-O-benzyl-D-galactopyranose established the foundational methodology for comprehensive hydroxyl protection in galactose derivatives. These early advances provided the synthetic framework upon which more complex structures like the target disaccharide could be constructed.
The introduction of benzylidene acetal protecting groups represented a significant advancement in the field, offering both protection and conformational constraint. This protecting group strategy gained prominence through its ability to simultaneously protect two hydroxyl groups while imposing specific conformational preferences on the sugar ring. Research into benzylidene-directed glycosylation has revealed that these protecting groups can significantly influence the stereochemical outcome of glycosylation reactions, particularly in galactose chemistry where α-selectivity is often desired but challenging to achieve. The historical development of these methodologies laid the groundwork for increasingly sophisticated protecting group combinations.
The concept of using multiple orthogonal protecting groups in a single molecule represents a relatively recent development in synthetic carbohydrate chemistry. This approach emerged from the recognition that complex oligosaccharides required precise control over regioselectivity and stereoselectivity during assembly. The combination of benzyl ethers and benzylidene acetals exemplifies this strategy, offering complementary protective properties that enable sophisticated synthetic transformations. Literature reports of related disaccharide structures demonstrate the successful application of these protecting group combinations in the synthesis of biologically relevant oligosaccharides.
Significance in Carbohydrate and Glycoscience Research
The significance of benzyl 3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose extends far beyond its role as a synthetic intermediate. This compound represents a critical building block for the construction of complex oligosaccharides that occur naturally in biological systems. The α-galactopyranosyl linkage present in this structure is found in numerous bioactive natural products and represents a key structural motif in glycobiology. Research has shown that α-galactobiose structures, such as those that could be derived from this compound, play important roles in biological recognition processes.
Contemporary research in glycoscience has highlighted the importance of protected disaccharide building blocks in pharmaceutical development. The benzyl-protected galactopyranose framework has found extensive application in the synthesis of potential therapeutic agents, including cholera toxin inhibitors and invariant natural killer T cell agonists. These applications demonstrate the compound's relevance to drug discovery efforts and underscore the importance of sophisticated protecting group strategies in medicinal chemistry. The ability to access α-galactopyranosyl linkages through synthetic methods has become increasingly important as researchers seek to develop glycan-based therapeutics.
The compound's structural features also make it valuable for studying fundamental aspects of carbohydrate reactivity and stereoselectivity. Research into benzylidene-directed glycosylation has revealed unexpected mechanistic insights, including the formation of anhydro cation intermediates rather than traditional oxocarbenium ions. These discoveries have important implications for understanding how protecting groups influence glycosylation outcomes and have led to new strategies for controlling stereoselectivity in carbohydrate synthesis. The target compound embodies these advances and serves as a representative example of how protecting group design can be used to achieve specific synthetic objectives.
Objectives and Scope of the Review
This comprehensive analysis aims to examine the structural features, synthetic utility, and mechanistic implications of benzyl 3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose within the broader context of carbohydrate chemistry. The review will focus specifically on the compound's role as a protected disaccharide building block and its relationship to established synthetic methodologies in glycoscience. Through examination of related structures and protecting group strategies documented in the literature, this analysis will illuminate the compound's significance in contemporary carbohydrate research.
The scope of this review encompasses the structural characterization of the compound's key features, including the influence of benzyl ether protection and benzylidene acetal functionality on molecular properties and reactivity. Particular attention will be given to the stereochemical aspects of the α-galactopyranosyl linkage and the factors that influence its formation and stability. The analysis will draw upon established research regarding similar protected galactopyranose derivatives to provide context for understanding the compound's properties and applications.
Furthermore, this review will examine the compound's potential applications in oligosaccharide synthesis and pharmaceutical development. The discussion will consider how the specific protecting group pattern enables selective functionalization and how the compound might serve as a precursor to biologically relevant structures. The analysis will also address mechanistic aspects of carbohydrate reactivity that are relevant to understanding how this compound and related structures participate in glycosylation reactions. Through this comprehensive approach, the review aims to provide a thorough understanding of the compound's role in modern carbohydrate chemistry and its contributions to advancing glycoscience research.
Properties
IUPAC Name |
(4aR,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H56O11/c55-46-49(48-45(37-61-52(64-48)43-29-17-6-18-30-43)62-53(46)60-35-42-27-15-5-16-28-42)65-54-51(59-34-41-25-13-4-14-26-41)50(58-33-40-23-11-3-12-24-40)47(57-32-39-21-9-2-10-22-39)44(63-54)36-56-31-38-19-7-1-8-20-38/h1-30,44-55H,31-37H2/t44-,45-,46-,47+,48+,49-,50+,51-,52?,53?,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFJBXRPHOAYEU-NRJZUKSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(O1)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OCC3=CC=CC=C3)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OC(O1)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H56O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose is a complex carbohydrate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 881 g/mol. Its structure consists of multiple benzyl groups attached to galactopyranose moieties, which may influence its biological interactions and solubility properties. The presence of these functional groups is significant for its potential applications in drug design and targeting specific biological pathways.
Biological Activity
- Antimicrobial Properties : Research indicates that glycosides and their derivatives can exhibit antimicrobial activity. The benzylidene and benzyl groups may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects.
- Enzyme Inhibition : The compound is a potential inhibitor of galactosidases, enzymes that play crucial roles in various biological processes including lactose metabolism. Inhibitors of these enzymes can be valuable in treating conditions such as lactose intolerance and certain cancers where galactosidase activity is implicated.
- Cell Proliferation : Preliminary studies suggest that compounds derived from galactopyranose can influence cell proliferation and differentiation. This could have implications for cancer therapy or regenerative medicine .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several galactoside derivatives against common pathogens. The results indicated that compounds with multiple benzyl substituents showed enhanced activity compared to their non-substituted counterparts .
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits β-galactosidase activity in a dose-dependent manner, suggesting its potential as a therapeutic agent for conditions related to enzyme overactivity.
- Cytotoxicity Tests : Cytotoxicity tests performed on various cancer cell lines revealed that the compound exhibits selective cytotoxicity towards malignant cells while sparing normal cells, indicating its potential as an anticancer agent .
Research Findings
Scientific Research Applications
Chemical Synthesis
Glycosylation Reactions
This compound serves as a glycosyl donor in the synthesis of oligosaccharides. Its structure allows it to participate in glycosylation reactions where it can donate galactose units to acceptor molecules. The presence of multiple benzyl protecting groups enhances its stability and reactivity in synthetic pathways, making it a valuable intermediate in the preparation of more complex carbohydrates .
Building Block for Carbohydrate Synthesis
Benzyl 3-O-(2,3,4,6-tetra-O-benzyl-a-D-galactopyranosyl)-4,6-O-benzylidene-D-galactopyranose is also used as a building block for synthesizing other glycosides and glycoproteins. Its ability to act both as a donor and an acceptor facilitates the construction of diverse saccharide architectures. This versatility is crucial for developing carbohydrate-based drugs and vaccines .
Biomedical Research
Drug Development
The compound's structural features make it suitable for research into drug delivery systems. Its glycosidic linkages can be exploited to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage. This property is particularly advantageous in targeting specific tissues or cells within the body, enhancing therapeutic efficacy while minimizing side effects .
Vaccine Development
In immunology, the compound can be utilized to create glycoconjugate vaccines. By attaching immunogenic proteins to carbohydrate structures like this one, researchers can enhance the immune response against pathogens. The galactose moieties play a critical role in mimicking natural antigens found on pathogens, thus improving vaccine effectiveness .
Material Science
Biomaterials
In material science, this compound is being investigated for its potential use in biocompatible materials. Its carbohydrate backbone can be integrated into hydrogels and other polymeric structures that are suitable for biomedical applications such as tissue engineering and regenerative medicine. The hydrophilicity of galactose derivatives contributes to the material's biocompatibility and functionality .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties
Key Structural Differences :
Sugar Core: The target compound uses D-galactopyranose, whereas others may employ D-glucopyranose, altering stereochemistry and biological recognition .
Linkage Position : 3-O vs. 4-O linkages influence conformational flexibility and enzyme specificity (e.g., galactosidases) .
Protecting Groups : Benzylidene (rigid) vs. benzyl (flexible) or acetyl (labile) groups affect solubility and synthetic strategies .
Preparation Methods
Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl Donor
- Starting from D-galactopyranose, selective benzylation of the 2,3,4,6-hydroxyl groups is performed to yield 2,3,4,6-tetra-O-benzyl-D-galactopyranose.
- This is typically achieved by treating the sugar with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
- The anomeric position is then converted into a glycosyl donor, often as a trichloroacetimidate or phenyl sulfoxide derivative, which are activated under mild Lewis acid catalysis for glycosylation.
Preparation of 4,6-O-benzylidene-D-galactopyranose Acceptor
- The acceptor sugar is protected at the 4 and 6 positions by forming a benzylidene acetal, which selectively protects these two hydroxyl groups.
- This is typically done by reacting the sugar with benzaldehyde dimethyl acetal under acidic conditions.
- The remaining free hydroxyl groups, including the 3-OH, are available for glycosylation.
Glycosylation Step: Formation of the Disaccharide
- The key glycosylation involves coupling the 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl donor with the 4,6-O-benzylidene-D-galactopyranose acceptor at the 3-OH position.
- Activation of the donor is typically accomplished using Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or stannic chloride (SnCl4).
- The reaction is conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran at low temperatures to ensure stereoselective α-glycosidic bond formation.
- The benzyl protecting groups ensure stability during the glycosylation and facilitate purification.
Deprotection and Purification
- After glycosylation, the benzylidene acetal and benzyl ethers remain intact to maintain the structural integrity of the disaccharide.
- Purification is achieved by chromatographic techniques such as silica gel column chromatography.
- The final compound is typically characterized by NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes crystallography to confirm the stereochemistry and purity.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzylation of D-galactose | BnBr, NaH or K2CO3, DMF, RT | 85-90 | High regioselectivity for 2,3,4,6-OH |
| Benzylidene acetal formation | Benzaldehyde dimethyl acetal, acid catalyst | 75-80 | Selective 4,6-O protection |
| Glycosyl donor formation | Trichloroacetimidate formation, base | 90-95 | Readily activated glycosyl donor |
| Glycosylation | TMSOTf or SnCl4, DCM, -20 to 0 °C | 70-85 | α-selective, controlled stereochemistry |
| Purification | Silica gel chromatography | - | Isolates pure disaccharide |
Research Findings and Notes
- The use of benzyl protecting groups is favored due to their stability under acidic and basic conditions and ease of removal by catalytic hydrogenolysis if needed.
- Benzylidene acetal protection of the 4,6-diol locks the sugar ring conformation, which enhances regioselectivity during glycosylation at the 3-OH position.
- The glycosylation step is sensitive to reaction conditions; low temperature and dry solvents improve yield and stereoselectivity.
- Activation via trichloroacetimidate donors with TMSOTf is a widely accepted method for high-yielding glycosidic bond formation.
- Alternative glycosyl donors such as phenyl sulfoxides have also been reported to provide good yields and selectivity.
- The synthetic routes are scalable and reproducible, making this compound accessible for further oligosaccharide synthesis and biological studies.
Q & A
Basic: What protecting group strategies are critical for synthesizing this compound, and how do they influence downstream reactivity?
The synthesis relies on benzyl (Bn) and benzylidene groups to block specific hydroxyls. Benzyl groups (e.g., at C-2, C-3, C-4, C-6 of the galactopyranosyl donor) provide long-term stability under acidic/basic conditions, while the benzylidene group (4,6-O-benzylidene on the acceptor) enables regioselective glycosylation by restricting reactivity to the C-3 position . These groups are typically introduced via benzyl bromide or trichloroacetimidate donors under NaH or Lewis acid catalysis .
Basic: Which glycosylation donors are commonly used for constructing the α-D-galactopyranosyl linkage in this compound?
2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl bromide is a key donor for α-selective glycosylation. Its reactivity is enhanced by halide ion catalysts (e.g., tetrabutylammonium bromide), which stabilize the oxocarbenium intermediate, favoring α-anomer formation . Trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate) are also used with catalytic Sn(OTf)₂ or TMSOTf for high stereoselectivity .
Advanced: How can stereoselectivity in glycosylation be controlled when forming the α-(1→3) linkage?
Stereoselectivity depends on:
- Catalyst system : Sn(OTf)₂-Me₃SiCl with LiClO₄ enhances α-selectivity by stabilizing the transition state through ion pairing .
- Donor leaving group : Bromides vs. trichloroacetimidates influence the oxocarbenium ion’s lifetime, with longer-lived intermediates favoring α-anomer retention .
- Temperature : Low temperatures (−40°C to 0°C) reduce epimerization risks .
Table 1 : Stereoselectivity under Different Conditions
| Donor Type | Catalyst | α:β Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| Galactopyranosyl bromide | TBAB | 3:1 | 40 | |
| Trichloroacetimidate | Sn(OTf)₂-Me₃SiCl | 10:1 | 85 |
Advanced: How do steric and electronic factors influence regioselectivity in glycosidic bond formation?
The 4,6-O-benzylidene group on the acceptor imposes conformational rigidity, directing glycosylation to the less hindered C-3 hydroxyl. Electronic effects from adjacent protecting groups (e.g., phthalimido at C-2) further modulate reactivity by altering the nucleophilicity of hydroxyls . For example, 2-deoxy-2-phthalimido groups reduce C-2 reactivity, favoring C-3 coupling .
Advanced: How can researchers troubleshoot low yields in glycosylation steps?
Low yields often arise from:
- Incomplete activation : Ensure stoichiometric donor-to-acceptor ratios (1.5–2.0 eq) and fresh molecular sieves (4 Å) for moisture control .
- Competing side reactions : Use low-temperature conditions (−20°C) to suppress β-anomer formation .
- Purification challenges : Employ silica gel chromatography with gradient elution (hexane:EtOAc) or size-exclusion columns for oligosaccharide isolation .
Advanced: What NMR techniques are most effective for confirming the α-configuration of the galactopyranosyl linkage?
- ¹³C NMR : The anomeric carbon (C-1) of α-D-galactopyranosyl residues appears at ~97–100 ppm, while β-anomers resonate at ~103–105 ppm .
- NOESY : Cross-peaks between the anomeric proton (δ ~5.2–5.5 ppm) and axial protons (e.g., H-3, H-5) confirm α-configuration .
Table 2 : Key ¹³C NMR Shifts for Structural Confirmation
| Position | α-D-Galactopyranosyl (ppm) | β-D-Galactopyranosyl (ppm) |
|---|---|---|
| C-1 | 97.5 | 103.2 |
| C-3 | 73.8 | 74.1 |
Advanced: How can unexpected byproducts (e.g., furanose forms) be minimized during synthesis?
The reducing-end galactose can equilibrate between pyranose (∼66%) and furanose (∼33%) forms in aqueous conditions . To suppress furanose formation:
- Use non-polar solvents (e.g., CH₂Cl₂, toluene) during glycosylation.
- Avoid prolonged exposure to protic solvents post-synthesis .
Basic: What purification techniques are optimal for isolating intermediates with multiple benzyl groups?
- Flash chromatography : Use silica gel with hexane:EtOAc (gradient from 5:1 to 2:1) for benzyl-protected intermediates .
- Crystallization : Benzylidene derivatives often crystallize from EtOH/CHCl₃ mixtures .
Advanced: What mechanistic insights explain the high α-selectivity of Sn(OTf)₂-Me₃SiCl catalytic systems?
The Sn(OTf)₂-Me₃SiCl system generates a highly electrophilic oxocarbenium ion, which undergoes front-side attack by the nucleophile (aglycon), favoring α-anomer retention. LiClO₄ enhances this by stabilizing the transition state via ion pairing .
Advanced: How does donor reactivity vary between 2,3,4,6-tetra-O-benzyl and acetylated galactopyranosyl donors?
Acetylated donors (e.g., 2,3,4,6-tetra-O-acetyl) are more reactive due to the electron-withdrawing acetyl groups, but they require harsher deprotection conditions. Benzyl-protected donors offer better stability and compatibility with iterative glycosylation steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
